m-Phenylene phosphorodichloridate

Description

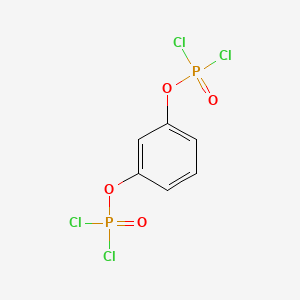

The exact mass of the compound this compound is 343.830943 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(dichlorophosphoryloxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl4O4P2/c7-15(8,11)13-5-2-1-3-6(4-5)14-16(9,10)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSXPIHDKGRAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OP(=O)(Cl)Cl)OP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl4O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of m-Phenylene Phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of m-Phenylene phosphorodichloridate, a key intermediate in the development of various organophosphorus compounds. The document details the core synthetic methodology, experimental protocols, and relevant quantitative data, presented for practical application in a research and development setting.

Core Synthesis Strategy

The most established and direct method for the synthesis of this compound involves the reaction of resorcinol (m-dihydroxybenzene) with phosphoryl chloride (POCl₃).[1] This reaction proceeds via a nucleophilic attack of the hydroxyl groups of resorcinol on the phosphorus atom of phosphoryl chloride, leading to the displacement of chloride ions and the formation of the desired bis(phosphorodichloridate) product. The use of a Lewis acid catalyst, such as aluminum chloride, can facilitate the reaction.[2]

Reaction Scheme:

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of aryl phosphorodichloridates.[2]

Materials:

-

Resorcinol (m-dihydroxybenzene)

-

Phosphoryl chloride (POCl₃)

-

Anhydrous Aluminum chloride (AlCl₃) (catalyst)

-

Anhydrous inert solvent (e.g., dichloromethane, toluene - optional)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas outlet to a trap (for HCl)

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser connected to a gas trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl gas), and a dropping funnel is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with phosphoryl chloride (a molar excess, e.g., 2.2 to 3 equivalents relative to resorcinol) and a catalytic amount of anhydrous aluminum chloride (e.g., 0.01 to 0.05 molar equivalents relative to resorcinol).

-

Heating: The mixture of phosphoryl chloride and aluminum chloride is heated to approximately 90-100°C with stirring.[2]

-

Addition of Resorcinol: A solution of resorcinol in an anhydrous inert solvent (if used) or molten resorcinol is added dropwise from the dropping funnel to the heated phosphoryl chloride mixture over a period of time. The temperature of the reaction mixture is typically maintained between 90°C and 110°C during the addition.[2] The reaction is exothermic, and the rate of addition should be controlled to maintain the desired temperature.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional period (e.g., 1-3 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up and Purification:

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of aryl phosphorodichloridates, which can be used as a reference for the synthesis of this compound. Actual yields for the bis-substituted product may vary.

| Parameter | Value/Range | Reference |

| Molar Ratio (Phenol:POCl₃) | 1 : 1 to 1 : 2 | [2] |

| Catalyst Loading (AlCl₃) | 0.01 - 1 mol% (based on phenol) | [2] |

| Reaction Temperature | 85 - 130 °C | [2] |

| Reaction Time | 40 - 60 minutes (catalyzed) | [2] |

| Yield | High (specific yield for m-phenylene derivative not reported) | [2] |

Visualizations

Signaling Pathway: Synthesis of this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

References

m-Phenylene phosphorodichloridate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to m-Phenylene phosphorodichloridate, a key reagent in synthetic chemistry.

Core Chemical Properties and Structure

This compound, systematically known as 1,3-Phenylene bis(phosphorodichloridate), is a reactive organophosphorus compound. Its molecular structure consists of a central benzene ring substituted at the meta positions with two phosphorodichloridate groups. Each phosphorus atom is in a tetrahedral geometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1,3-Phenylene bis(phosphorodichloridate) | |

| Synonym | This compound | |

| CAS Number | 38135-34-1 | [1] |

| Molecular Formula | C₆H₄Cl₄O₄P₂ | [1] |

| Molecular Weight | 343.8 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Reacts with water |

Molecular Structure

The structure of this compound is characterized by a planar phenyl ring with phosphorodichloridate groups at positions 1 and 3.

Experimental Protocols

Synthesis of this compound

Experimental Workflow for Synthesis

References

CAS number and molecular weight of m-Phenylene phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-Phenylene phosphorodichloridate (CAS Number: 38135-34-1), a key organophosphorus compound utilized primarily in materials science. This document details its chemical and physical properties, synthesis, reactivity, and primary applications, with a focus on its role as a monomer in the production of flame-retardant polymers. Detailed experimental protocols for its synthesis and subsequent polymerization are provided, alongside diagrams illustrating these chemical processes.

Chemical Identity and Properties

This compound, also known as 1,3-bis(dichlorophosphoryloxy)benzene, is a bifunctional organophosphorus monomer. Its structure features a central benzene ring with two phosphorodichloridate groups attached at the meta positions. This arrangement is crucial to its reactivity and function in polymerization reactions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 38135-34-1 | [1][2] |

| Molecular Formula | C₆H₄Cl₄O₄P₂ | [1] |

| Molecular Weight | 343.8 g/mol | [1] |

| IUPAC Name | 1,3-bis(dichlorophosphoryloxy)benzene | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)OP(=O)(Cl)Cl)OP(=O)(Cl)Cl | [1] |

| Physical Properties | Data not available in searched literature. |

Synthesis of this compound

The established laboratory synthesis of this compound involves the reaction of resorcinol (m-dihydroxybenzene) with an excess of phosphoryl chloride (POCl₃).

Experimental Protocol: Synthesis

Objective: To synthesize this compound from resorcinol and phosphoryl chloride.

Materials:

-

Resorcinol

-

Phosphoryl chloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

Reaction flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a reaction flask, dissolve resorcinol in an anhydrous solvent.

-

Slowly add an excess of phosphoryl chloride to the resorcinol solution via a dropping funnel. The reaction is exothermic and should be cooled in an ice bath.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.

-

Upon completion, the excess phosphoryl chloride and solvent are removed by distillation under reduced pressure.

-

The resulting crude this compound can be further purified by vacuum distillation.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from resorcinol and phosphoryl chloride.

Reactivity and Applications

The reactivity of this compound is dominated by the two highly electrophilic phosphorus centers. The chlorine atoms are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. This reactivity is the basis for its primary application in polymer chemistry.

The main application of this compound is as a bifunctional monomer in step-growth polycondensation reactions. When reacted with aromatic diols, such as bisphenol A, it forms polyphosphoesters. These polymers have the flame-retardant phosphorus unit integrated directly into their backbone, offering a durable and non-leaching alternative to traditional flame-retardant additives.[1]

Experimental Protocol: Polycondensation

Objective: To synthesize a polyphosphoester via polycondensation of this compound with bisphenol A.

Materials:

-

This compound

-

Bisphenol A

-

Anhydrous solvent (e.g., chlorobenzene)

-

Acid scavenger (e.g., anhydrous MgCl₂)

-

Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

-

Heating and temperature control system

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve bisphenol A in the anhydrous solvent.

-

Add the acid scavenger to the solution.

-

Slowly add a stoichiometric amount of this compound to the stirred solution at room temperature.

-

After the addition is complete, gradually heat the reaction mixture to reflux and maintain for several hours. The progress of the polymerization can be monitored by the evolution of HCl gas and an increase in the viscosity of the solution.

-

Once the desired degree of polymerization is achieved, the reaction is cooled.

-

The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.

-

The precipitated polyphosphoester is then filtered, washed, and dried under vacuum.

Diagram 2: Polycondensation of this compound with Bisphenol A

Caption: Step-growth polymerization to form a polyphosphoester.

Signaling Pathways and Biological Activity

There is no information in the searched literature to suggest that this compound is directly involved in biological signaling pathways. Its primary use is as a chemical intermediate in materials science, and it is not intended for pharmaceutical or in-vivo applications.

Safety and Handling

This compound is expected to be a reactive and corrosive compound. It will likely react with moisture and should be handled in a dry, well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a valuable monomer for the synthesis of inherently flame-retardant polyphosphoesters. Its bifunctional nature allows for the creation of high-performance polymers with applications in various industries where fire safety is a critical concern. The synthetic and polymerization protocols provided in this guide offer a foundation for researchers and professionals working in the field of materials science.

References

An In-depth Technical Guide to m-Phenylene Phosphorodichloridate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Phenylene phosphorodichloridate, systematically known as 1,3-phenylene bis(phosphorodichloridate), is a highly reactive organophosphorus compound. Its bifunctional nature, featuring two phosphorodichloridate groups on a central benzene ring, makes it a valuable monomer and intermediate in the synthesis of a variety of organophosphorus compounds. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of flame-retardant polymers. Detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes are presented to serve as a practical resource for researchers in materials science and synthetic chemistry.

Chemical Structure and Properties

This compound is characterized by a central phenylene ring with two phosphorodichloridate groups attached at the meta-positions. This substitution pattern imparts C2v symmetry to the molecule. The phosphorus centers are highly electrophilic, making the compound susceptible to nucleophilic attack, a property that is central to its utility in chemical synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₄O₄P₂ | |

| Molecular Weight | 351.85 g/mol | |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Solubility | Reacts with water and alcohols | [1] |

| Stability | Moisture sensitive | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of resorcinol (1,3-dihydroxybenzene) with an excess of phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis from Resorcinol and Phosphorus Oxychloride

This protocol is a generalized procedure based on established methods for the synthesis of aryl phosphorodichloridates.

Materials:

-

Resorcinol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with resorcinol and an anhydrous solvent.

-

The flask is cooled in an ice bath, and a stoichiometric excess of phosphorus oxychloride is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by the evolution of hydrogen chloride (HCl) gas.

-

Upon completion of the reaction (cessation of HCl evolution), the excess phosphorus oxychloride and solvent are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Features |

| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) |

| ¹³C NMR | Four distinct signals for the six aromatic carbons due to C₂ symmetry |

| ³¹P NMR | A single signal characteristic of the phosphorodichloridate group |

| FTIR (cm⁻¹) | P=O stretching, P-Cl stretching, C-O-P stretching, and aromatic C-H and C=C stretching |

Chemical Reactions and Applications

The high reactivity of the P-Cl bonds in this compound allows for a variety of nucleophilic substitution reactions, making it a versatile building block for the synthesis of various organophosphorus compounds.

Reaction with Amines: Synthesis of Phosphoramidates

This compound readily reacts with primary and secondary amines to form phosphoramidates. The stoichiometry of the amine determines whether mono- or di-substituted products are formed. These reactions are crucial for the synthesis of various nitrogen-containing phosphorus compounds.

Polycondensation and Application as a Flame Retardant

A significant application of this compound is in the synthesis of phosphorus-containing polymers, which are utilized as flame retardants.[2] It serves as a monomer in polycondensation reactions, often with diols or other bifunctional nucleophiles, to produce polyphosphonates. One notable example is the synthesis of poly(m-phenylene methylphosphonate) (PPMP), a commercial halogen-free flame retardant.[2][3]

Polymers derived from this compound impart flame retardancy to materials by forming a protective char layer upon combustion.[3] This char layer insulates the underlying material from the heat source and reduces the release of flammable volatiles.

Table 3: Flame Retardant Performance of Poly(m-phenylene methylphosphonate) (PPMP) in Epoxy Resins

| Polymer System | Phosphorus Content (wt%) | UL-94 Rating |

| Epoxy Resin with PPMP | 1 | V-0 |

| Epoxy Resin with PPMP | 2 | V-0 |

Data sourced from comparative studies of phosphorus-based flame retardants.[2][3]

Visualizing Key Processes

Synthesis of this compound

The synthesis of this compound from resorcinol and phosphorus oxychloride is a fundamental reaction for accessing this important intermediate.

Caption: Synthesis of this compound.

Polycondensation with a Diol

The polycondensation of this compound with a generic diol illustrates the formation of a polyphosphonate, a class of flame-retardant polymers.

Caption: Polycondensation to form a Polyphosphonate.

Conclusion

This compound is a key intermediate in organophosphorus chemistry with significant industrial applications, particularly in the field of flame retardants. Its synthesis from readily available starting materials and its high reactivity make it an attractive building block for the creation of functional polymers. The ability of its polymeric derivatives to form protective char layers provides an effective and environmentally friendly alternative to halogenated flame retardants. Further research into the derivatization of this compound could lead to the development of new materials with enhanced properties for a variety of applications.

References

Solubility Profile of m-Phenylene Phosphorodichloridate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of m-Phenylene phosphorodichloridate, a key intermediate in synthetic chemistry. Due to its reactive nature, this compound sees significant use in the synthesis of a variety of organophosphorus compounds, including phosphoramidates and phosphate esters, which have applications in drug development and materials science.[1] Understanding its solubility is critical for reaction setup, purification, and formulation.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1,3-bis(dichlorophosphoryloxy)benzene |

| CAS Number | 38135-34-1 |

| Molecular Formula | C₆H₄Cl₄O₄P₂ |

| Molecular Weight | 343.8 g/mol |

Solubility Data

Based on available information, this compound is expected to be soluble in a range of aprotic organic solvents. Its reactivity with protic solvents like alcohols and water precludes their use as simple solubilizing agents, as a chemical reaction would occur.

Qualitative Solubility Summary

| Solvent | Solubility | Rationale / Context |

| Dichloromethane (DCM) | Soluble | Frequently used as a solvent for reactions involving phosphorodichloridates, such as the synthesis of phosphoramidates. The compound is dissolved in DCM before the addition of other reagents. |

| Chloroform | Likely Soluble | Similar to dichloromethane, chloroform is a common solvent for organophosphorus compounds. |

| Tetrahydrofuran (THF) | Likely Soluble | A polar aprotic solvent that is often used in organophosphorus chemistry. |

| Toluene | Sparingly Soluble to Soluble | While less polar than chlorinated solvents, toluene may be used in certain synthetic procedures. |

| Acetone | Reactive | Reacts with the compound. |

| Alcohols (e.g., Methanol, Ethanol) | Reactive | The hydroxyl groups of alcohols will react with the phosphorodichloridate groups. |

| Water | Reactive / Insoluble | Hydrolyzes in the presence of water. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent that can be used in reactions involving phosphorodichloridates, sometimes in combination with other solvents. |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of resorcinol (m-dihydroxybenzene) with an excess of phosphoryl chloride (POCl₃).[1]

Materials:

-

Resorcinol

-

Phosphoryl chloride (POCl₃)

-

Anhydrous reaction vessel

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the phosphoryl chloride.

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add resorcinol.

-

Slowly add an excess of phosphoryl chloride to the resorcinol at room temperature with stirring. A typical molar ratio is 1:2 of resorcinol to phosphoryl chloride.

-

After the initial reaction subsides, heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Excess phosphoryl chloride is removed by vacuum distillation.

-

The resulting crude this compound can be further purified by vacuum distillation.

General Protocol for Nucleophilic Substitution (Aminolysis)

This compound is highly electrophilic at the phosphorus centers, making it susceptible to nucleophilic attack.[1] The reaction with amines (aminolysis) is a common method to synthesize phosphoramidates.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

Tertiary amine base (e.g., triethylamine)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer

-

Addition funnel

Procedure:

-

Dissolve this compound in anhydrous dichloromethane under an inert atmosphere in a reaction vessel equipped with a magnetic stirrer.

-

In a separate flask, dissolve the primary or secondary amine and a tertiary amine base (to act as an HCl scavenger) in anhydrous dichloromethane.

-

Cool the solution of this compound to 0°C using an ice bath.

-

Slowly add the amine solution to the phosphorodichloridate solution via an addition funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is typically washed with dilute aqueous acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude phosphoramidate product.

-

The crude product can be purified by column chromatography on silica gel.

Visualizations

References

Spectroscopic and Spectrometric Analysis of m-Phenylene Phosphorodichloridate: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for m-Phenylene phosphorodichloridate. Designed for researchers, scientists, and professionals in drug development, this document details expected spectral features, experimental protocols, and key structural insights for the characterization of this important chemical intermediate.

Introduction

This compound, with the chemical formula C₆H₄(OP(O)Cl₂)₂, is a reactive compound utilized in the synthesis of various organophosphorus derivatives. Its molecular structure consists of a central meta-substituted benzene ring bonded to two phosphorodichloridate groups. Accurate spectroscopic and spectrometric characterization is crucial for confirming its identity, purity, and for understanding its reactivity. This guide summarizes the essential analytical data for this purpose.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of resorcinol (m-dihydroxybenzene) with an excess of phosphoryl chloride (POCl₃).[1] The hydroxyl groups of resorcinol act as nucleophiles, attacking the phosphorus center of phosphoryl chloride and displacing chloride ions.

Caption: Synthesis of this compound from resorcinol and phosphoryl chloride.

Spectroscopic and Spectrometric Data

The structural elucidation of this compound is achieved through a combination of NMR, IR, and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of phosphorus, hydrogen, and carbon atoms within the molecule.

3.1.1. ³¹P NMR Spectroscopy

Phosphorus-31 NMR is the most direct method for characterizing organophosphorus compounds. Due to the symmetry of the this compound molecule, a single signal is expected in the ³¹P NMR spectrum.

| Chemical Shift (δ) | Multiplicity | Solvent |

| -1.56 ppm | Singlet (s) | CDCl₃ |

| Table 1. ³¹P NMR Data for this compound.[1] |

3.1.2. ¹H NMR Spectroscopy

The proton NMR spectrum reveals the structure of the aromatic ring. The four protons on the meta-substituted ring are chemically non-equivalent and are expected to show complex coupling patterns.

| Chemical Shift (δ) | Multiplicity | Protons |

| ~7.0 - 8.0 ppm | Multiplets (m) | 4H (aromatic) |

| Table 2. Expected ¹H NMR Data for this compound.[1] |

3.1.3. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton. Due to the C₂ symmetry of the molecule, four distinct signals are anticipated for the six aromatic carbons.

| Chemical Shift (δ) | Carbon Type |

| Expected in the aromatic region (120-155 ppm) | C-O-P |

| Expected in the aromatic region (120-155 ppm) | C-H |

| Expected in the aromatic region (120-155 ppm) | C-H |

| Expected in the aromatic region (120-155 ppm) | C-H |

| Table 3. Expected ¹³C NMR Data for this compound.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational modes for this compound are associated with the P=O, P-O-Ar, P-Cl, and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~1600 - 1450 | C=C stretch | Aromatic ring |

| ~1300 - 1250 | P=O stretch | Phosphoryl |

| ~1200 - 1100 | P-O-Ar stretch | Aryl phosphate |

| ~600 - 500 | P-Cl stretch | Phosphoryl chloride |

| Table 4. Expected IR Absorption Bands for this compound. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry can confirm the elemental composition. A characteristic feature in the mass spectrum is the isotopic pattern of the molecular ion, resulting from the presence of four chlorine atoms.

| m/z | Ion | Notes |

| 342 (and isotopic peaks) | [M]⁺ | Molecular ion. The presence of four chlorine atoms will result in a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8). |

| [M-Cl]⁺ | Loss of a chlorine atom | |

| [M-POCl₂]⁺ | Cleavage of a P-O bond | |

| [C₆H₄OPOCl]⁺ | Fragment containing one phosphate group | |

| Table 5. Expected Mass Spectrometry Fragmentation for this compound.[1] |

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic and spectrometric data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

³¹P NMR Acquisition:

-

Observe nucleus: ³¹P

-

Reference: 85% H₃PO₄ (external)

-

Acquire a proton-decoupled spectrum.

-

-

¹H NMR Acquisition:

-

Observe nucleus: ¹H

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquire a standard one-dimensional proton spectrum.

-

-

¹³C NMR Acquisition:

-

Observe nucleus: ¹³C

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

Acquire a proton-decoupled spectrum.

-

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Acquire a background spectrum of the clean plates before running the sample.

-

Collect the sample spectrum and perform a background subtraction.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 50 to 500.

-

Inlet system: Direct infusion or via gas chromatography (GC-MS).

-

Analytical Workflow

The complete characterization of this compound follows a logical workflow to ensure the confirmation of its structure and purity.

Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The combination of ³¹P, ¹H, and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful toolkit for the comprehensive characterization of this compound. While experimentally determined data for all techniques is not widely published, the expected spectral features presented in this guide, derived from established spectroscopic principles and available data, offer a robust framework for researchers to confirm the synthesis and purity of this versatile chemical intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of reliable and reproducible data.

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of m-Phenylene Phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for m-Phenylene phosphorodichloridate (CAS No. 38135-34-1). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is a highly reactive and corrosive chemical. It is classified as a hazardous substance requiring stringent safety measures. The primary hazards include severe skin burns, eye damage, and respiratory tract irritation.[1][2] It reacts violently with water and is moisture-sensitive.[2][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][4] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

| Acute Oral Toxicity | 4 | H302: Harmful if swallowed.[2][3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C6H5Cl2O2P | PubChem |

| Molecular Weight | 210.98 g/mol | [1] |

| Appearance | Liquid | [5] |

| Water Reactivity | Reacts violently with water.[2][3] | Safety Data Sheet |

Safe Handling and Storage Protocols

Engineering Controls

Effective engineering controls are the primary line of defense in minimizing exposure to this compound.

-

Ventilation: All handling of this substance must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Closed Systems: For larger quantities or continuous processes, the use of a closed handling system is strongly recommended.[7]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Safety glasses with side-shields and a face shield. | NIOSH (US) or EN 166 (EU) approved.[6] |

| Hands | Chemically resistant gloves (e.g., Butyl rubber, Viton®). | Inspect gloves prior to use.[8] |

| Skin/Body | A complete suit protecting against chemicals, such as a lab coat and apron.[8] | The type of protective equipment must be selected based on the concentration and amount of the dangerous substance.[8] |

| Respiratory | An air-purifying respirator with an appropriate cartridge if exposure limits are exceeded or if irritation is experienced. | NIOSH (US) or EN 149 (EU) approved.[6] |

Storage Procedures

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

-

Atmosphere: Store under an inert gas, such as argon or nitrogen.[6]

-

Incompatibilities: Store away from incompatible materials, including acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[6]

-

Moisture: Protect from moisture as it reacts violently with water.[2][3]

Reactivity and Incompatibility

This compound is a highly electrophilic compound due to the phosphorus center, making it susceptible to nucleophilic attack.[9]

-

Water: Reacts violently with water, liberating toxic gases such as hydrogen chloride.[2]

-

Alcohols and Amines: Readily reacts with alcohols (alcoholysis) and amines (aminolysis) to form the corresponding phosphate esters or phosphoramidates.[9] These reactions are often vigorous and produce HCl as a byproduct.

-

Strong Reducing Agents: Organophosphates can react with strong reducing agents to form highly toxic and flammable phosphine gas.[5]

-

Oxidizing Agents: Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.[5]

Caption: Incompatible materials and their hazardous reaction products with this compound.

Experimental Procedures and Spill Management

First Aid Measures

Immediate action is required in case of exposure.

Table 4: First Aid Protocols

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][2] |

| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician immediately.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician immediately.[1][2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][4] |

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate: Evacuate personnel to a safe area.[1]

-

Ventilate: Ensure adequate ventilation.[1]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][8]

-

Absorption: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[1][2] Do not use combustible materials like sawdust.

-

Collection: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1]

-

Decontamination: Clean the affected area thoroughly.

Disposal Considerations

The disposal of this compound and its containers must be handled with extreme care and in accordance with all applicable regulations.

-

Waste Classification: This material is considered hazardous waste.

-

Disposal Method: Do not dispose of it in drains or the environment.[8] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

-

Professional Disposal: All waste materials should be disposed of by a licensed professional waste disposal service.[8]

-

Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

References

- 1. employees.delta.edu [employees.delta.edu]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.ie [fishersci.ie]

- 5. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. This compound | 38135-34-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to m-Phenylene Phosphorodichloridate: Sourcing, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-Phenylene phosphorodichloridate, a versatile reagent with applications in synthetic chemistry and materials science. This document details its commercial availability, outlines a detailed synthesis protocol, and explores its utility as a precursor to biologically relevant molecules.

Commercial Sourcing

This compound (CAS No. 38135-34-1) is available from a number of specialized chemical suppliers catering to the research and development sector. For procurement, researchers can refer to the following vendors:

| Supplier | Product Name | CAS Number | Notes |

| Benchchem | This compound | 38135-34-1 | For research use only. Not for human or veterinary use.[1] |

| abcr GmbH | This compound | 38135-34-1 | Inquire for availability and specifications. |

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₄O₄P₂ | [1] |

| Molecular Weight | 343.8 g/mol | [1] |

| IUPAC Name | 1,3-bis(dichlorophosphoryloxy)benzene | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)OP(=O)(Cl)Cl)OP(=O)(Cl)Cl | [1] |

Synthesis of this compound

The established laboratory synthesis for this compound involves the reaction of resorcinol (m-dihydroxybenzene) with phosphoryl chloride (POCl₃).[1] The hydroxyl groups of resorcinol are converted to phosphorodichloridate groups in this reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Phosphoryl chloride (POCl₃)

-

Anhydrous pyridine (or other suitable HCl scavenger)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Sodium sulfate (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, dissolve resorcinol in anhydrous diethyl ether.

-

Addition of Pyridine: To the stirred solution, add anhydrous pyridine. The pyridine acts as a scavenger for the hydrogen chloride (HCl) gas that is evolved during the reaction.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Phosphoryl Chloride: Slowly add phosphoryl chloride dropwise from the dropping funnel to the cooled and stirred reaction mixture. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the pyridinium hydrochloride salt formed.

-

Extraction: Wash the filtrate with cold, dilute hydrochloric acid to remove any remaining pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Applications in Drug Development and Organic Synthesis

While this compound itself is not known to possess direct biological activity, its high reactivity makes it a valuable precursor for the synthesis of various organophosphorus compounds, particularly phosphoramidates. The phosphorus center is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[1]

The reaction with amines (aminolysis) is a primary route for the synthesis of phosphoramidates.[1] Phosphoramidates are a class of compounds that have garnered significant interest in medicinal chemistry and drug development. They are often used as prodrugs, as the phosphoramidate linkage can be designed to be cleaved under specific physiological conditions, releasing the active drug molecule. This "ProTide" approach can enhance the cellular uptake and bioavailability of nucleoside analogue drugs used in antiviral and anticancer therapies.

Synthetic Workflow

The following diagram illustrates the synthesis of this compound and its subsequent reaction to form a generic phosphoramidate derivative.

Caption: Synthesis of this compound and its use in preparing phosphoramidates.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of m-Phenylene Phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Phenylene phosphorodichloridate is an organophosphorus compound with significant potential in organic synthesis, serving as a precursor for various derivatives, including flame retardants and potentially biologically active molecules. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated thermal stability, theoretical decomposition mechanisms, and the experimental protocols used to evaluate these characteristics. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide draws upon established principles of organophosphorus chemistry and data from closely related analogues to provide a robust predictive framework.

Introduction

Organophosphorus compounds are a cornerstone of modern chemistry, with applications spanning from catalysis and materials science to pharmaceuticals and agrochemicals. This compound, a bifunctional molecule, offers a versatile platform for the synthesis of a wide array of derivatives. The presence of two reactive phosphorodichloridate groups attached to a central phenylene ring allows for the creation of polymers, macrocycles, and other complex architectures.

The thermal behavior of such reactive intermediates is a critical parameter that dictates their utility and safety. Thermal decomposition can lead to the formation of hazardous byproducts and compromise the integrity of synthetic processes. This guide aims to provide researchers and professionals with a detailed understanding of the factors influencing the thermal stability of this compound and the likely pathways of its decomposition.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and reliable method can be inferred from the synthesis of other aryl phosphorodichloridates. The most common approach involves the reaction of a phenol with phosphoryl chloride (POCl₃).

Proposed Synthetic Protocol

The synthesis of this compound would likely proceed via the reaction of resorcinol (1,3-dihydroxybenzene) with an excess of phosphoryl chloride. The reaction may be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂), to enhance the reaction rate and yield.

Reaction Scheme:

Experimental Procedure (Proposed):

-

To a dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phosphoryl chloride (POCl₃, excess, e.g., 4-6 equivalents).

-

With stirring, add a catalytic amount of a Lewis acid (e.g., AlCl₃, 1-5 mol%).

-

Heat the mixture to a moderate temperature (e.g., 70-80°C).

-

Slowly add a solution of resorcinol in a suitable inert solvent (e.g., dichloromethane or toluene) through the dropping funnel.

-

After the addition is complete, raise the temperature and reflux the reaction mixture until the evolution of HCl gas ceases (typically 2-4 hours).

-

Monitor the reaction progress using an appropriate technique (e.g., ³¹P NMR spectroscopy).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess phosphoryl chloride and the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Thermal Stability and Decomposition

Direct experimental data on the thermal stability of this compound is scarce. However, by examining related organophosphorus compounds, particularly aryl phosphates and phosphoramidates, a predictive understanding of its thermal behavior can be formulated.

Predicted Thermal Stability

Aryl phosphorodichloridates are generally more thermally stable than their alkyl counterparts due to the stronger P-O-Aryl bond. The decomposition of phosphorus-containing polymers is intricately linked to their molecular architecture, with P-O linkages (phosphates/phosphoesters) often exhibiting different thermal profiles compared to P-N linkages (phosphoramides/phosphazenes)[1]. Studies on phosphorus-based flame retardants have shown that phosphoramides can have higher decomposition temperatures (Tmax) than phosphates[2][3]. For example, a phosphoramide might have a Tmax of 317°C, while a comparable phosphate decomposes at 250°C[2][3].

Based on these trends, the thermal decomposition of this compound is expected to initiate at temperatures above 200°C. The presence of two phosphorodichloridate groups may influence the decomposition profile, potentially leading to a multi-step degradation process.

Theoretical Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several potential pathways, primarily involving the cleavage of the P-O and P-Cl bonds.

-

Formation of Polyphosphates and Char: A probable decomposition route involves intermolecular condensation reactions. At elevated temperatures, one phosphorodichloridate group could react with another molecule, eliminating POCl₃ or other small molecules, to form polyphosphate chains. This process can lead to the formation of a thermally stable, phosphorus-rich char, a mechanism often exploited in flame retardant applications[1].

-

Hydrolysis and Formation of Phosphoric Acid: In the presence of moisture, even at trace levels, this compound can hydrolyze to form the corresponding phosphoric acid derivatives and hydrochloric acid. At high temperatures, the phosphoric acid can act as a catalyst for further decomposition and charring reactions.

-

Radical Mechanisms: Homolytic cleavage of the P-O or P-Cl bonds at very high temperatures could generate radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of decomposition products.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, a suite of thermal analysis techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of purified this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

-

Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a temperature range from ambient to 600-800°C.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. Key data points include the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max), which is determined from the peak of the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from ambient to a temperature beyond the decomposition point at a rate of 10°C/min.

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the material.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A very small amount of the sample (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., the T_max determined by TGA) in an inert atmosphere. This rapid heating, known as flash pyrolysis, minimizes secondary reactions.

-

Separation and Detection: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

Data Analysis: The mass spectrum of each separated component is compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.

Data Presentation (Hypothetical)

As direct experimental data is not available, the following tables are presented as a template for how the data would be structured and to provide hypothetical, yet realistic, values based on related compounds.

Table 1: Predicted Thermal Stability Data for this compound

| Parameter | Predicted Value | Method |

| Onset Decomposition Temp. (T_onset) | 220 - 250 °C | TGA |

| Temp. of Max. Decomposition (T_max) | 280 - 320 °C | TGA (DTG) |

| Residue at 600°C (in N₂) | 20 - 40 % | TGA |

| Melting Point (T_m) | 50 - 70 °C | DSC |

| Decomposition Enthalpy (ΔH_d) | -150 to -250 J/g | DSC |

Table 2: Potential Thermal Decomposition Products of this compound

| Retention Time (min) | Identified Compound | Proposed Origin |

| (Hypothetical) | Phosphoryl chloride (POCl₃) | P-O bond cleavage |

| (Hypothetical) | Resorcinol | P-O bond cleavage |

| (Hypothetical) | Chlorinated phenols | Secondary reactions |

| (Hypothetical) | Polyphosphates | Intermolecular condensation |

| (Hypothetical) | Benzene | Ring fragmentation |

Visualization of Key Processes

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Logical Flow of Thermal Analysis

Caption: Logical workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data for this compound remains to be fully elucidated in the public domain, a strong predictive understanding of its thermal stability and decomposition can be established through the analysis of related organophosphorus compounds and fundamental chemical principles. It is anticipated to be a moderately thermally stable compound, with decomposition likely initiating above 200°C. The decomposition pathways are expected to involve the formation of polyphosphates, leading to char formation, particularly in an inert atmosphere. The experimental protocols outlined in this guide provide a clear roadmap for researchers to rigorously characterize the thermal properties of this compound and its derivatives. A thorough understanding of its thermal behavior is paramount for its successful and safe implementation in the development of new materials and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: m-Phenylene Phosphorodichloridate in Phosphorylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-Phenylene phosphorodichloridate as a versatile reagent in phosphorylation reactions. Detailed protocols for the phosphorylation of hydroxyl and amino functionalities are provided, along with reaction mechanisms and workflow diagrams to guide researchers in their synthetic endeavors.

Introduction

This compound, also known as 1,3-phenylene bis(phosphorodichloridate), is a highly reactive bifunctional organophosphorus compound. Its structure features a central phenylene ring with two phosphorodichloridate groups attached at the meta positions. This arrangement makes it a valuable tool in synthetic chemistry, particularly for phosphorylation reactions. The two electrophilic phosphorus centers, each bearing two labile chlorine atoms, readily react with a variety of nucleophiles, including alcohols, phenols, amines, and thiols. This reactivity allows for the introduction of phosphate moieties into organic molecules, a critical transformation in drug development and the synthesis of biologically active compounds. The bifunctional nature of this compound also makes it a useful cross-linking agent for the synthesis of polymers and materials.

Key Applications

-

Phosphorylation of Alcohols and Phenols: Introduction of a phosphate group to hydroxyl-containing compounds to produce phosphate esters. This is particularly relevant in the synthesis of prodrugs, where phosphorylation can enhance solubility and bioavailability.

-

Synthesis of Phosphoramidates: Reaction with primary or secondary amines to form P-N bonds, yielding phosphoramidates. Phosphoramidate chemistry is central to the "ProTide" technology, a successful strategy for delivering nucleoside monophosphate analogues into cells.[1]

-

Cross-linking and Polymer Synthesis: The two reactive sites allow for the formation of polymeric materials with phosphorus-containing backbones, which can have applications as flame retardants.

Reaction Mechanisms

The primary reaction mechanism involves nucleophilic substitution at the electrophilic phosphorus center. The chlorine atoms act as good leaving groups, facilitating the attack by nucleophiles.

Diagram: General Mechanism of Phosphorylation

Caption: Nucleophilic attack on the phosphorus atom of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of an Alcohol or Phenol

This protocol describes a general method for the mono-phosphorylation of a hydroxyl-containing compound using this compound. The reaction should be carried out under anhydrous conditions in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Materials:

-

This compound

-

Alcohol or phenol substrate

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous triethylamine (TEA) or pyridine

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol or phenol substrate (1.0 eq).

-

Dissolution: Dissolve the substrate in anhydrous DCM.

-

Addition of Base: Add anhydrous triethylamine (1.1 eq) to the solution and stir for 5 minutes at 0 °C (ice bath).

-

Addition of Phosphorylating Agent: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Substrate | Product | Yield (%) | Purity (%) |

| Benzyl Alcohol | Benzyl this compound | 85-95 | >95 |

| Phenol | Phenyl this compound | 80-90 | >95 |

| Cholesterol | Cholesterol-3-yl this compound | 70-85 | >90 |

Diagram: Experimental Workflow for Alcohol Phosphorylation

Caption: A typical experimental workflow for the phosphorylation of an alcohol.

Protocol 2: Synthesis of a Phosphoramidate (ProTide Approach Precursor)

This protocol outlines the synthesis of a phosphoramidate by reacting this compound with an amino acid ester. This is a key step in the synthesis of ProTide prodrugs.

Materials:

-

This compound

-

Amino acid ester hydrochloride salt (e.g., L-Alanine methyl ester hydrochloride)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried.

-

Reaction Setup: Suspend the amino acid ester hydrochloride salt (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Addition of Base: Cool the suspension to 0 °C and add anhydrous triethylamine (2.2 eq) dropwise. Stir the mixture for 15 minutes to generate the free amine.

-

Addition of Phosphorylating Agent: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-12 hours. Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

Work-up:

-

Filter the reaction mixture to remove triethylammonium hydrochloride salt.

-

Wash the filtrate with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

-

Purification: Purify the resulting phosphoramidate by flash column chromatography.

Quantitative Data (Hypothetical):

| Amino Acid Ester | Product | Yield (%) | Purity (%) |

| L-Alanine methyl ester | m-Phenylene (L-alaninato-methyl ester) phosphoramidochloridate | 75-85 | >95 |

| L-Valine ethyl ester | m-Phenylene (L-valinato-ethyl ester) phosphoramidochloridate | 70-80 | >95 |

| L-Phenylalanine benzyl ester | m-Phenylene (L-phenylalaninato-benzyl ester) phosphoramidochloridate | 65-75 | >90 |

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the reagent.

Conclusion

This compound is a powerful reagent for the introduction of phosphate groups into organic molecules. Its bifunctional nature offers opportunities for the synthesis of both monophosphorylated products and cross-linked structures. The protocols provided herein serve as a starting point for researchers to explore the utility of this reagent in their own synthetic applications, particularly in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary for specific substrates.

References

m-Phenylene Phosphorodichloridate: An Unconventional Choice for Peptide Synthesis

Initial Assessment: Extensive literature review and database searches indicate that m-phenylene phosphorodichloridate is not a recognized or commonly used coupling reagent in peptide synthesis . While its chemical structure, featuring two highly reactive phosphorodichloridate groups, suggests potential for carboxyl group activation, its application in this specific context is not documented in peer-reviewed literature or standard protocols. The bifunctional nature of this reagent may lead to undesirable side reactions, such as cross-linking and polymerization, which could complicate peptide synthesis and purification.

This document, therefore, provides a detailed overview of established organophosphorus coupling reagents that share some chemical similarities with the requested compound and are widely used in modern peptide synthesis. The protocols and data presented here are for well-characterized and efficient reagents that serve as reliable alternatives.

Overview of Established Organophosphorus Coupling Reagents

Organophosphorus compounds are a prominent class of reagents used to facilitate the formation of amide bonds between amino acids. They are valued for their high efficiency, low rates of racemization, and compatibility with both solution-phase and solid-phase peptide synthesis (SPPS). Some of the most common and effective organophosphorus coupling reagents include:

-

BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): One of the earliest and most effective phosphonium-based coupling reagents.

-

PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP, as its byproducts are less hazardous. It offers similar high coupling efficiency.

-

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): Known for its remarkable resistance to racemization, making it particularly useful for coupling sensitive amino acids.[1][2]

These reagents generally act by activating the carboxylic acid of an N-protected amino acid to form a highly reactive intermediate, which is then readily attacked by the free amine of another amino acid or the growing peptide chain.

Comparative Data of Common Coupling Reagents

The selection of a coupling reagent is critical for the success of peptide synthesis and is often based on factors such as coupling efficiency, racemization suppression, and the nature of the amino acids being coupled. The following table summarizes key performance indicators for several widely used coupling reagents, including organophosphorus types.

| Coupling Reagent | Typical Yield (%) | Racemization Potential | Key Features & Applications |

| PyBOP® | >95 | Low | Safer than BOP, rapid reaction times, suitable for both solution and solid-phase synthesis. |

| DEPBT | 90-98 | Very Low | Excellent for fragment condensation and for coupling racemization-prone amino acids.[1][2] |

| HBTU | >95 | Low (with base) | Commonly used in automated solid-phase peptide synthesis; cost-effective. |

| HATU | >98 | Very Low | Highly efficient for sterically hindered amino acids and difficult couplings. |

| DCC | 80-90 | Moderate to High | One of the original coupling reagents; formation of insoluble urea byproduct can be problematic. |

Experimental Protocols

Below are detailed protocols for a typical peptide coupling reaction using a representative organophosphorus reagent, PyBOP®, in a solid-phase peptide synthesis (SPPS) workflow.

Materials and Reagents

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water)

Protocol for Solid-Phase Peptide Synthesis (SPPS) using PyBOP®

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate the mixture for 20 minutes at room temperature.

- Drain the solution and wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and PyBOP® (3 equivalents) in DMF.

- Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- To monitor the completion of the reaction, a Kaiser test can be performed.

- Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

4. Chain Elongation:

- Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Final Deprotection and Cleavage:

- After the final coupling step, perform a final Fmoc deprotection (Step 2).

- Wash the resin with DMF and then DCM, and dry the resin under vacuum.

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

6. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Lyophilize the pure fractions to obtain the final peptide product.

Visualizing the Peptide Synthesis Workflow and Mechanism

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a general workflow for solid-phase peptide synthesis and the proposed activation mechanism for a phosphonium-based coupling reagent.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of peptide coupling using a phosphonium salt reagent.

References

Application Notes and Protocols for the Synthesis of Phosphoramidates using m-Phenylene Phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates are a critical class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. They are of significant interest in medicinal chemistry and drug development, most notably for their application in the "ProTide" (prodrug nucleotide) approach. This strategy enhances the intracellular delivery of nucleoside monophosphates, which are often the rate-limiting step in the activation of nucleoside analogue drugs. By masking the negative charges of the phosphate group, phosphoramidate prodrugs exhibit improved cell permeability and can bypass initial, often inefficient, enzymatic phosphorylation steps.[1]

One of the key applications of ProTide technology is in the development of antiviral therapeutics. A prominent example is Sofosbuvir, a phosphoramidate prodrug that targets the Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[2][3]

This document provides detailed application notes and protocols for the synthesis of phosphoramidates using m-phenylene phosphorodichloridate as a key reagent. Due to the bifunctional nature of this reagent, both mono- and di-substituted phosphoramidate derivatives can be synthesized, offering avenues for the creation of novel prodrugs or dimeric drug conjugates.

General Reaction Scheme

The synthesis of phosphoramidates from this compound typically proceeds in a stepwise manner. The high reactivity of the P-Cl bonds allows for sequential nucleophilic substitution, first with an alcohol (such as a protected nucleoside) and subsequently with an amine (often an amino acid ester). A base, such as triethylamine or N-methylimidazole, is used to neutralize the HCl generated during the reaction.

Experimental Protocols

Note: The following protocols are representative methods based on the established synthesis of phosphoramidates using analogous aryl phosphorodichloridates. Reaction conditions should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of a Mono-Phosphoramidate Nucleoside Prodrug

This protocol describes the synthesis of a phosphoramidate prodrug of a model nucleoside, uridine, using this compound. This approach can be adapted for various nucleoside analogues.

Materials:

-

This compound

-

2',3'-O-Isopropylideneuridine (or other protected nucleoside)

-

L-Alanine ethyl ester hydrochloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl ether

Procedure:

-

Formation of the Phosphorochloridate Intermediate:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2',3'-O-Isopropylideneuridine (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add triethylamine (1.1 eq) dropwise to the solution.

-

In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

-

Add the solution of this compound dropwise to the nucleoside solution at -78 °C over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.

-

-

Formation of the Phosphoramidate:

-

In a separate flame-dried flask, suspend L-Alanine ethyl ester hydrochloride (1.5 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (3.0 eq) dropwise and stir for 15 minutes.

-

Cool the solution of the in situ generated phosphorochloridate intermediate from step 1 to -78 °C.

-

Add the L-Alanine ethyl ester solution dropwise to the phosphorochloridate solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction to completion by TLC or LC-MS.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired phosphoramidate prodrug as a mixture of diastereomers.

-

-

Deprotection (if necessary):

-

The isopropylidene protecting group can be removed under acidic conditions (e.g., 80% acetic acid in water) if the final deprotected nucleoside phosphoramidate is desired.

-

Protocol 2: Synthesis of a Symmetrical Bis-Phosphoramidate

This protocol outlines the synthesis of a symmetrical bis-phosphoramidate, which could serve as a linker or a bivalent drug conjugate.

Materials:

-

This compound

-

Amine (e.g., benzylamine or an amino acid ester) (4.0 eq)

-

Triethylamine (TEA) (4.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (4.0 eq) and triethylamine (4.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

-

Addition of Phosphorodichloridate:

-

Dissolve this compound (1.0 eq) in anhydrous THF.

-

Add the this compound solution dropwise to the amine solution at 0 °C over a period of 1 hour.

-

-

Reaction and Monitoring:

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

-

Work-up and Purification:

-